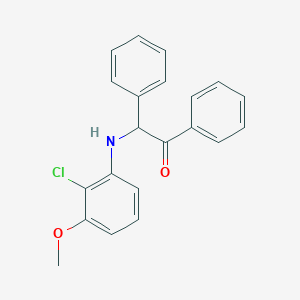
Acetophenone,2-(2-chloro-M-anisidino)-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetophenone,2-(2-chloro-M-anisidino)-2-phenyl-: is a complex organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of an acetophenone core substituted with a 2-chloro-M-anisidino group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone,2-(2-chloro-M-anisidino)-2-phenyl- typically involves multi-step organic reactions. One common method might include:
Starting Materials: Acetophenone, 2-chloro-M-anisidine, and a phenylating agent.
Reaction Steps:
Reaction Conditions: These reactions typically require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Acetophenone,2-(2-chloro-M-anisidino)-2-phenyl- would involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Acetophenone,2-(2-chloro-M-anisidino)-2-phenyl-: can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenation, nitration, or sulfonation.
Condensation: Formation of larger molecules through reactions with aldehydes or ketones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4).
Condensation: Aldehydes, ketones, acid catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Acetophenone,2-(2-chloro-M-anisidino)-2-phenyl-:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism by which Acetophenone,2-(2-chloro-M-anisidino)-2-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. These might include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors, leading to changes in cellular signaling pathways.
Metabolic Pathways: Participation in or disruption of metabolic processes within cells.
Vergleich Mit ähnlichen Verbindungen
Acetophenone,2-(2-chloro-M-anisidino)-2-phenyl-: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Acetophenone derivatives, chloroanisidine derivatives, phenyl-substituted ketones.
Uniqueness: The specific combination of functional groups in imparts unique chemical and physical properties, making it distinct from other compounds.
Conclusion
Acetophenone,2-(2-chloro-M-anisidino)-2-phenyl-: is a compound of significant interest due to its unique structure and potential applications in various scientific fields. Further research and development could uncover new uses and enhance our understanding of its properties and mechanisms of action.
Eigenschaften
Molekularformel |
C21H18ClNO2 |
|---|---|
Molekulargewicht |
351.8 g/mol |
IUPAC-Name |
2-(2-chloro-3-methoxyanilino)-1,2-diphenylethanone |
InChI |
InChI=1S/C21H18ClNO2/c1-25-18-14-8-13-17(19(18)22)23-20(15-9-4-2-5-10-15)21(24)16-11-6-3-7-12-16/h2-14,20,23H,1H3 |
InChI-Schlüssel |
FOBMIFYCACHKIH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1Cl)NC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1,2-bis(4-methoxyphenyl)butylamino]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide](/img/structure/B13792626.png)
![[[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea](/img/structure/B13792645.png)

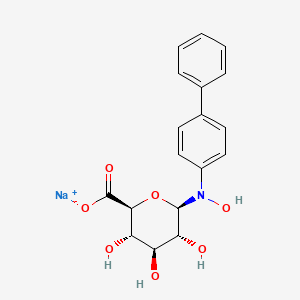



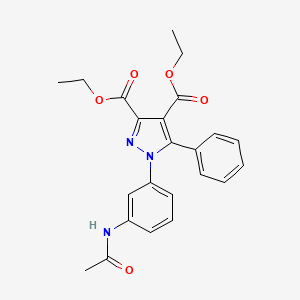
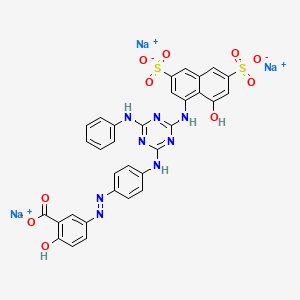
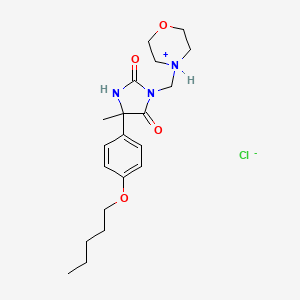
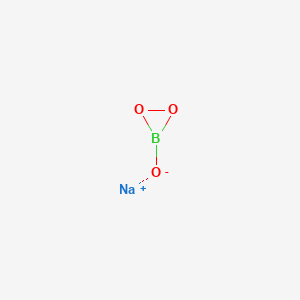
![9-[4-phenyl-6-(9-phenyl-3-dibenzofuranyl)-1,3,5-triazin-2-yl]-9H-Carbazole](/img/structure/B13792696.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-phenyl-](/img/structure/B13792708.png)

